
8Z-tetradecenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 8Z-tetradecenoic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of tetradecanoic acid, which introduces a double bond at the desired position. The reaction typically requires a catalyst such as palladium on carbon and is conducted under controlled hydrogen pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process includes saponification of the oils to release fatty acids, followed by fractional distillation to isolate the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as hydroxy and keto acids.
Reduction: The double bond in this compound can be reduced to form tetradecanoic acid using hydrogenation reactions.
Substitution: The carboxyl group can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Alcohols in the presence of acid catalysts like sulfuric acid are used for esterification.
Major Products Formed:
Oxidation: Hydroxy and keto derivatives of tetradecenoic acid.
Reduction: Tetradecanoic acid.
Substitution: Various esters depending on the alcohol used.
科学的研究の応用
8Z-tetradecenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the metabolism of unsaturated fatty acids.
Medicine: Research is ongoing into its potential anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of biodegradable lubricants and surfactants.
作用機序
The mechanism by which 8Z-tetradecenoic acid exerts its effects involves its interaction with cellular membranes and enzymes. As a fatty acid, it can integrate into lipid bilayers, affecting membrane fluidity and function. It also serves as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
類似化合物との比較
Tetradecanoic acid: A saturated fatty acid with no double bonds.
9Z-tetradecenoic acid: An isomer with the double bond at the 9th carbon.
Hexadecenoic acid: A longer-chain unsaturated fatty acid.
Uniqueness: 8Z-tetradecenoic acid is unique due to its specific double bond position and configuration, which confer distinct chemical and physical properties. This makes it particularly useful in studies of fatty acid metabolism and in the synthesis of specialized organic compounds .
特性
分子式 |
C14H26O2 |
|---|---|
分子量 |
226.35 g/mol |
IUPAC名 |
(Z)-tetradec-8-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h6-7H,2-5,8-13H2,1H3,(H,15,16)/b7-6- |
InChIキー |
TXLBQXBKSSATFT-SREVYHEPSA-N |
異性体SMILES |
CCCCC/C=C\CCCCCCC(=O)O |
正規SMILES |
CCCCCC=CCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate](/img/structure/B13802132.png)
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
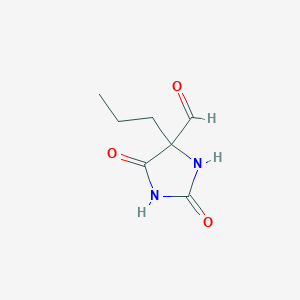
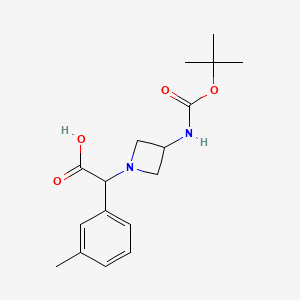
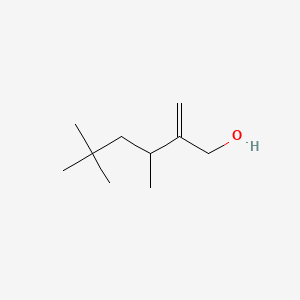
![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)


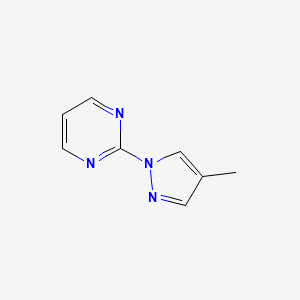
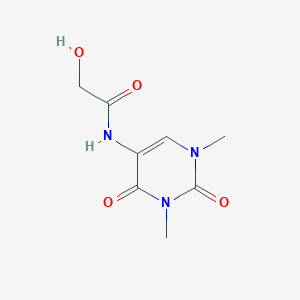
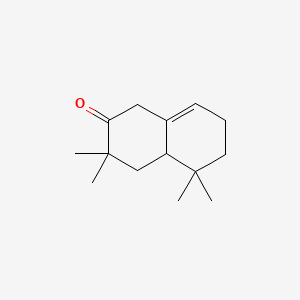
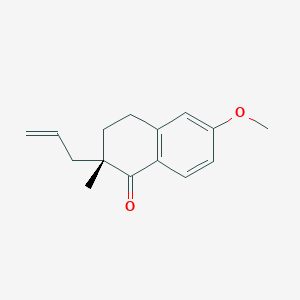

![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)
